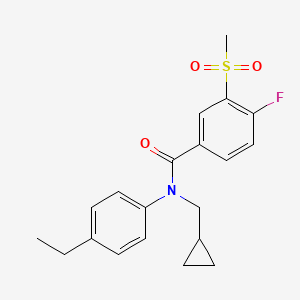
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key enzyme in the signaling pathways that lead to the activation of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.
Mecanismo De Acción
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide is a selective inhibitor of JAK3, which is expressed primarily in immune cells. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide blocks the signaling pathways of these cytokines, leading to a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has been shown to have potent immunosuppressive effects in animal models of autoimmune diseases. In a mouse model of rheumatoid arthritis, treatment with N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide significantly reduced joint inflammation and prevented the destruction of cartilage and bone. In a mouse model of inflammatory bowel disease, treatment with N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide reduced inflammation and prevented tissue damage in the colon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling pathways. However, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has some limitations as a research tool. It is a relatively large and complex molecule, which may limit its use in certain experimental systems. Additionally, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide. One area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties and greater selectivity for JAK3 over other JAK family members. Another area of interest is the investigation of the potential therapeutic applications of JAK3 inhibitors in other immune-mediated diseases, such as multiple sclerosis and type 1 diabetes. Finally, there is interest in exploring the potential use of JAK3 inhibitors in combination with other immunosuppressive agents to achieve greater efficacy in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with 4-ethylphenylmagnesium bromide, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with cyclopropylmethyl bromide and 3-methylsulfonylbenzoyl chloride to yield N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-3-14-6-9-17(10-7-14)22(13-15-4-5-15)20(23)16-8-11-18(21)19(12-16)26(2,24)25/h6-12,15H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKULQZRGEBQTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2CC2)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Ethoxycyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429400.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclopentyl)methanone](/img/structure/B7429405.png)
![2-[[(2-Tert-butylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7429411.png)
![4-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7429420.png)
![methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429427.png)
![5-[2-Fluoro-4-(5-methyltetrazol-1-yl)phenyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7429453.png)
![ethyl 5-[(2-cyclobutyl-2-hydroxyacetyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B7429455.png)
![[5-Chloro-2-[(2-methyltetrazol-5-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429462.png)
![[1-(Dimethylamino)cyclobutyl]-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429463.png)
![5-chloro-4-N-[3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutyl]pyrimidine-4,6-diamine](/img/structure/B7429466.png)
![6,7-dimethoxy-2-[(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-5-yl]quinazolin-4-amine](/img/structure/B7429485.png)
![N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7429490.png)
![methyl 2-cyclopropyl-2-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B7429497.png)
![rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B7429505.png)